Product packaging for 5-Thioxopiperazin-2-one(Cat. No.:)

5-Thioxopiperazin-2-one

Cat. No.: B13101691
M. Wt: 130.17 g/mol
InChI Key: IQRMGOMZGHIOIW-UHFFFAOYSA-N
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Description

5-Thioxopiperazin-2-one is a synthetically versatile piperazine derivative featuring a thioamide group within a saturated heterocyclic ring system. This structure is a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Piperazine cores are recognized as privileged structures in drug discovery due to their favorable physicochemical properties and ability to contribute to key interactions with biological targets . The incorporation of a thiocarbonyl group can enhance binding affinity through distinct electronic properties and the potential for hydrogen bonding or coordination with metalloenzymes, as seen in related thione-containing inhibitors . Researchers utilize this and similar heterocyclic building blocks to develop potential therapeutic agents across multiple disease areas. Piperazine-containing compounds have demonstrated a wide spectrum of pharmacological activities in scientific literature, including serving as adenosine receptor inverse agonists for neurodegenerative research , antinociceptive agents acting on the opioid system , antiproliferative compounds , and potent urease inhibitors . The molecule's structure allows for further functionalization at the nitrogen atoms and the thiocarbonyl group, enabling extensive structure-activity relationship (SAR) studies and the creation of diverse chemical libraries for high-throughput screening . As a key intermediate, this compound can be used to access more complex molecular architectures, such as thiazole and thiazolidinone derivatives, which are common pharmacophores in developed therapeutics . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle all chemicals according to their institutional laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2OS B13101691 5-Thioxopiperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

5-sulfanylidenepiperazin-2-one

InChI

InChI=1S/C4H6N2OS/c7-3-1-6-4(8)2-5-3/h1-2H2,(H,5,7)(H,6,8)

InChI Key

IQRMGOMZGHIOIW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC(=S)N1

Origin of Product

United States

The Significance of Piperazinone and Thioxopiperazinone Scaffolds in Heterocyclic Chemistry

Piperazine (B1678402) and its derivatives are a well-established class of heterocyclic compounds that are integral to medicinal chemistry. nih.govresearchgate.net The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions, which provides a flexible core for designing and synthesizing new bioactive compounds. nih.govresearchgate.net This structural unit is found in a wide array of pharmaceuticals and is known to influence properties such as solubility, basicity, and conformational rigidity. researchgate.net The introduction of a carbonyl group to form a piperazinone, and further, a thiocarbonyl group to yield a thioxopiperazinone, dramatically alters the electronic and steric properties of the ring. This modification opens up new avenues for creating molecules with unique biological activities and chemical reactivity.

An Overview of Advanced Synthetic Strategies for Sulfur Containing Heterocycles

The synthesis of sulfur-containing heterocycles is a vibrant area of organic chemistry, driven by the wide-ranging applications of these compounds. researchgate.netscispace.com Modern synthetic methods have moved towards more efficient and environmentally benign processes, with a focus on atom economy and the use of readily available starting materials.

Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid generation of molecular diversity from three or more starting materials in a single step. beilstein-journals.orgorganic-chemistry.orgnih.govrsc.orgtaylorfrancis.com Reactions such as the Ugi and Passerini reactions, which traditionally produce peptide-like structures, have been adapted for the synthesis of complex heterocyclic scaffolds. beilstein-journals.orgnih.govscispace.com The Ugi four-component reaction (U-4CR), for instance, can be employed to create highly substituted α-aminoacyl amides, which can then undergo post-condensation transformations to form various heterocyclic systems. nih.govscispace.comrsc.orgacs.org The versatility of MCRs allows for the incorporation of sulfur-containing building blocks, providing a direct route to thio-substituted heterocycles. organic-chemistry.org

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach to building molecular complexity. researchgate.netnih.gov Recent advancements have enabled the use of elemental sulfur as a sulfurating agent in C-H functionalization reactions, offering a green and odorless alternative to traditional sulfur reagents. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of various sulfur heterocycles, including thiophenes, thiazoles, and benzothiazoles. researchgate.netscispace.com

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex molecules. researchgate.net Domino approaches have been developed for the construction of multiple C-S bonds in one pot, leading to the synthesis of diverse N,S-heterocycles. researchgate.net

Foundational Research Trajectories for Thio Substituted Cyclic Amides

Established Synthetic Pathways to this compound

The primary route to synthesizing this compound involves the direct thionation of a corresponding piperazine-2,5-dione precursor. This approach leverages well-established reagents to selectively replace one of the two carbonyl oxygens with a sulfur atom.

Thionation Reactions Utilizing Lawesson's Reagent (LR) and Related Thionating Agents

The most prominent and widely used method for the synthesis of this compound and its analogs is the thionation of the corresponding piperazine-2,5-dione precursor using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione). santiago-lab.com LR is a mild and effective thionating agent for a variety of carbonyl compounds, including amides and lactams, making it highly suitable for this transformation. organic-chemistry.orgmdpi.com The reaction typically involves treating the piperazinedione with LR in an appropriate solvent.

Besides Lawesson's Reagent, other thionating agents can be employed, such as phosphorus pentasulfide (P₄S₁₀). mdpi.com However, reactions with P₄S₁₀ often require harsher conditions, including higher temperatures and an excess of the reagent, compared to LR. organic-chemistry.org The use of P₄S₁₀ in pyridine (B92270) has also been described as a potent thionating system. google.com The choice of reagent can influence the reaction's selectivity and yield, particularly in substrates with multiple carbonyl groups. For instance, careful control of stoichiometry is necessary to achieve monothionation of a piperazine-2,5-dione to yield this compound rather than the dithionated product, piperazine-2,5-dithione. epo.org

A variety of thionating agents are available for converting carbonyl groups to thiocarbonyls, as summarized in the table below.

Reagent NameChemical NameNotes
Lawesson's Reagent (LR) 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithioneWidely used, mild conditions, good yields for amides/lactams. organic-chemistry.orgmdpi.com
Phosphorus Pentasulfide P₄S₁₀A traditional reagent, often requires higher temperatures. mdpi.com
Davy's Reagent 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetaneRelated to LR, used for thionation. mdpi.com
Bergman's Reagent P₄S₁₀/PyridineA modified P₄S₁₀ reagent system. mdpi.comgoogle.com

Mechanistic Aspects of Thionation Processes

The mechanism of thionation using Lawesson's Reagent is a well-studied process that resembles the Wittig reaction. organic-chemistry.orgnih.gov The process involves two main steps:

Dissociation and Cycloaddition : In solution, Lawesson's Reagent (LR) exists in equilibrium with a reactive dithiophosphine ylide monomer. mdpi.comnih.gov This monomer undergoes a concerted cycloaddition reaction with the carbonyl group of the piperazinone to form a four-membered thiaoxaphosphetane intermediate. acs.org

Cycloreversion : The unstable thiaoxaphosphetane intermediate then undergoes a cycloreversion, which is typically the rate-determining step. acs.org This step results in the formation of the desired thiocarbonyl group (the thioxopiperazinone) and a stable phenyl(thioxo)phosphine oxide byproduct. acs.org The strong P=O bond that is formed provides the thermodynamic driving force for the reaction. organic-chemistry.orgnih.gov

Computational studies using density functional theory (DFT) have confirmed this two-step mechanism, highlighting the concerted but asynchronous nature of the cycloaddition and cycloreversion steps. acs.org These studies also predict that amides are generally more reactive towards thionation with LR than esters or ketones. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound, especially the selective monothionation of a symmetric piperazine-2,5-dione, requires careful optimization of reaction conditions.

Solvent and Temperature : Thionation reactions with LR are commonly performed in nonpolar, high-boiling solvents such as toluene, xylene, or tetrahydrofuran (B95107) (THF) at elevated temperatures (50-110 °C). santiago-lab.comgoogle.tt The choice of solvent can impact reaction rates and solubility of the starting materials. For substrates sensitive to high temperatures, reactions can be run under milder conditions, for example at room temperature over a longer period. mdpi.com

Stoichiometry : The molar ratio of the thionating agent to the substrate is critical for selectivity. For the monothionation of a piperazine-2,5-dione, using approximately 0.5 equivalents of Lawesson's Reagent is a common strategy, as each molecule of LR can theoretically deliver two sulfur atoms. mdpi.commdpi.com Using a reduced amount of the reagent helps to prevent the formation of the dithione byproduct. researchgate.net

Reaction Time : Reaction times can vary significantly, from a few hours to over 24 hours, depending on the substrate's reactivity and the temperature. nih.govacs.org Progress is typically monitored by techniques like Thin-Layer Chromatography (TLC) to determine the point of optimal conversion. beilstein-journals.org

Work-up Procedure : A significant challenge in syntheses using LR is the removal of the phosphorus-containing byproducts, which often have polarities similar to the desired product, complicating purification by column chromatography. beilstein-journals.org Optimized work-up procedures have been developed, such as quenching the reaction with alcohols (e.g., ethanol (B145695) or ethylene (B1197577) glycol) to convert the byproduct into a more polar phosphonate (B1237965) species that can be more easily removed by extraction. beilstein-journals.org This can enable a chromatography-free purification process, which is advantageous for larger-scale syntheses. beilstein-journals.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound allows for the exploration of structurally diverse compounds. Strategies focus on either pre-functionalizing the starting materials before creating the piperazinone ring or by direct functionalization of the heterocyclic core.

Strategies for N-Substituted Thioxopiperazinones

Introducing substituents at the nitrogen atoms of the piperazinone ring is a common strategy to create derivatives. This is typically achieved by starting with N-substituted amino acids or by direct N-alkylation/arylation of the piperazine (B1678402) core. The subsequent thionation of the resulting N-substituted piperazine-2,5-dione yields the target compound.

For example, the synthesis of (R)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-3-thioxopiperazin-2-one was achieved by treating the corresponding N-methylated piperazine-2,3-dione with 0.5 equivalents of Lawesson's reagent in THF at room temperature, affording the product in 81% yield. mdpi.com Similarly, 1,3-dimethyl-5-thioxo-piperazin-2-one was prepared by reacting its dioxo precursor with Lawesson's reagent in THF at 50°C. google.tt

PrecursorReagentConditionsProductYieldReference
(R)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methylpiperazine-2,3-dioneLawesson's Reagent (0.5 eq)THF, rt, 6 h(R)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-3-thioxopiperazin-2-one81% mdpi.com
1,3-dimethyl-piperazine-2,5-dioneLawesson's Reagent (0.7 eq)THF, 50°C, 2 h1,3-dimethyl-5-thioxo-piperazin-2-oneNot specified google.tt

Introduction of Diverse Functional Groups on the Piperazinone Core

Introducing functional groups onto the carbon backbone of the piperazinone ring expands the structural diversity beyond N-substitution. This can be accomplished by using functionalized amino acids as building blocks for the initial piperazinedione synthesis. For instance, using a protected serine derivative allows for the incorporation of a side chain with a hydroxyl group, which can be further manipulated. mdpi.com

Recent advances in C-H functionalization offer potential, though not yet specifically reported for thioxopiperazinones, for directly adding substituents to the carbon framework of a pre-formed piperazine ring. researchgate.netmdpi.com These methods, often employing photoredox or transition-metal catalysis, could theoretically be applied to the this compound scaffold, provided the thione group is compatible with the reaction conditions. researchgate.net Such strategies would allow for late-stage diversification, enabling the synthesis of a wide array of analogs from a common intermediate.

Stereoselective Synthesis of Chiral Thioxopiperazinone Analogues

The preparation of chiral this compound analogues in an enantiomerically pure or enriched form is crucial for investigating their structure-activity relationships. The primary strategy for achieving stereoselectivity involves the use of chiral starting materials, typically α-amino acids, which serve as foundational building blocks for the piperazinone skeleton.

A common approach begins with the cyclodimerization of chiral α-amino acid esters. This process, often thermally induced, leads to the formation of a chiral piperazine-2,5-dione (also known as a diketopiperazine or DKP). nih.govresearchgate.net The stereochemistry of the starting amino acids directly translates to the stereocenters in the resulting DKP ring. For instance, the self-condensation of an L-amino acid ester will predominantly yield a (3S,6S)-disubstituted piperazine-2,5-dione.

Once the chiral piperazine-2,5-dione scaffold is established, the introduction of the thione functionality is typically achieved through a thionation reaction. A widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). googleapis.comgoogle.com This reaction selectively converts one of the amide carbonyl groups into a thiocarbonyl (thione) group, yielding the desired this compound. The reaction conditions are generally mild enough to avoid racemization of the existing chiral centers. googleapis.com

Another method for stereoselective synthesis involves the diastereoselective alkylation of a pre-existing piperazine-2,5-dione scaffold. acs.org This can be particularly useful for introducing chirality at a specific position. For example, a prochiral N-acylated piperazine-2,5-dione can be alkylated using a chiral base or a chiral auxiliary to direct the stereochemical outcome of the reaction. Subsequent thionation would then furnish the chiral thioxopiperazinone.

The table below summarizes key starting materials and reagents used in the stereoselective synthesis of chiral thioxopiperazinone analogues.

Starting MaterialKey Reagent/StepIntermediate ProductFinal Product Type
L-Amino Acid EsterHeat/Self-condensation(3S,6S)-Piperazine-2,5-dioneChiral Piperazine-2,5-dione
Chiral Piperazine-2,5-dioneLawesson's ReagentThionationChiral this compound
Prochiral Piperazine-2,5-dioneChiral Base/AlkylationDiastereoselective AlkylationChiral Substituted Piperazine-2,5-dione
Chiral DipeptideCyclizationIntramolecular CyclizationChiral Piperazine-2,5-dione

Derivatization Strategies for Structural Modification

The structural modification of the this compound scaffold is essential for creating a diverse range of analogues for further investigation. Derivatization can be targeted at several reactive sites within the molecule, including the nitrogen atoms of the piperazine ring, the carbon atoms alpha to the carbonyl and thiocarbonyl groups, and the thione group itself.

N-Alkylation and N-Acylation: The secondary amine nitrogen (N-1) and the amide nitrogen (N-4) of the piperazine ring are common sites for derivatization. N-alkylation can be achieved by reacting the thioxopiperazinone with alkyl halides in the presence of a base. google.com This allows for the introduction of a wide variety of alkyl and arylalkyl substituents. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce acyl groups, which can influence the electronic properties and steric bulk of the molecule. nih.gov The choice of reaction conditions can often direct the selectivity towards mono- or di-substituted products.

Modification of the Thione Group: The thiocarbonyl group is a versatile handle for further functionalization. S-alkylation, for instance, can be accomplished by treating the thioxopiperazinone with an alkylating agent, such as trimethyl oxonium tetrafluoroborate, to form a thioimidate. hud.ac.uk This modification alters the reactivity of the core structure. The thione group can also participate in cycloaddition reactions or be converted to other functional groups. For example, desulfurization can regenerate the carbonyl group, providing a route back to the piperazine-2,5-dione if needed. acs.org

C-Alkylation and Condensation Reactions: The carbon atoms adjacent to the carbonyl and thione groups (C-3 and C-6) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at these positions. Aldol-type condensation reactions with aldehydes or ketones can also be performed at these sites to introduce more complex side chains. thieme-connect.com

The following table outlines various derivatization strategies for modifying the this compound structure.

Reaction TypeReagentsPosition of ModificationResulting Functional Group
N-AlkylationAlkyl Halide, BaseN-1, N-4Tertiary Amine/Amide
N-AcylationAcyl Chloride, BaseN-1, N-4Imide/Acylamide
S-AlkylationAlkylating Agent (e.g., Trimethyl oxonium tetrafluoroborate)S-5Thioimidate
C-AlkylationStrong Base, Alkyl HalideC-3, C-6Substituted Carbon Center
Aldol CondensationBase, Aldehyde/KetoneC-3, C-6β-Hydroxy Carbonyl/Thione
ArylationDiaryliodonium SaltsN or SN-Aryl or S-Aryl Thioamide

These synthetic and derivatization methodologies provide a robust toolkit for the creation of a wide array of this compound analogues, enabling detailed exploration of their chemical and biological properties.

Elucidation of Reaction Mechanisms Involving the Thiocarbonyl Group

The elucidation of reaction mechanisms is a fundamental aspect of organic chemistry that seeks to detail the step-by-step process of how reactants transform into products. fiveable.me This involves the identification of intermediates, transition states, and the sequence of elementary reactions. fiveable.me For this compound, the thiocarbonyl (C=S) group is the focal point of its reactivity.

The reactivity of thiocarbonyl compounds is distinct from their carbonyl (C=O) counterparts. caltech.edu The carbon-sulfur double bond is weaker and more polarizable than the carbon-oxygen double bond. caltech.edu This inherent difference influences the reaction pathways available to this compound. The elucidation of these mechanisms often involves a combination of experimental techniques and computational modeling to understand the intricate electronic and steric effects at play. fiveable.me

Key aspects of the reaction mechanisms involving the thiocarbonyl group include:

Nucleophilic Attack at the Thiocarbonyl Carbon: The electrophilic nature of the thiocarbonyl carbon makes it susceptible to attack by various nucleophiles.

Electrophilic Attack at the Sulfur Atom: The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, reacting with electrophiles.

Tautomerism: The potential for thione-enethiol tautomerism can influence the regioselectivity of reactions. caltech.edu

Understanding these fundamental mechanistic principles is crucial for predicting the outcomes of reactions and for designing novel synthetic routes based on the this compound scaffold.

Cycloaddition Reactions of Thioxopiperazinone Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org Derivatives of this compound can participate in various cycloaddition reactions, leading to the formation of fused heterocyclic systems. chimia.ch These reactions are often characterized by their high stereoselectivity and atom economy.

The Inverse Electron Demand Diels-Alder (iEDDA) reaction is a type of cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This is in contrast to the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. wikipedia.org The iEDDA reaction has emerged as a valuable tool in the synthesis of complex molecules, including natural products and materials for biomedical applications. sigmaaldrich.comrsc.orgnih.gov

In the context of this compound derivatives, the thiocarbonyl group can act as part of a heterodienophile. However, for an iEDDA reaction to occur, a suitable diene component is required. Research in this area focuses on designing thioxopiperazinone derivatives that can effectively participate as dienophiles with electron-deficient dienes, such as 1,2,4,5-tetrazines. sigmaaldrich.comrsc.org The reaction typically proceeds through a [4+2] cycloaddition, forming a six-membered ring, which can then undergo further transformations. wikipedia.orgunits.it

Table 1: Key Features of Inverse Electron Demand Diels-Alder Reactions

FeatureDescription
Reactants Electron-poor diene and electron-rich dienophile
Mechanism Concerted [4+2] cycloaddition
Product Six-membered heterocyclic ring
Applications Synthesis of natural products, bioconjugation, materials science

Formal [3+2]-cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org In the case of this compound derivatives, the thiocarbonyl group can act as a dipolarophile, reacting with various 1,3-dipoles.

One common approach involves the in-situ generation of a thiocarbonyl ylide from the thioxopiperazinone. This can be achieved by reacting the thiocarbonyl group with a carbene or carbenoid. uzh.ch The resulting thiocarbonyl ylide, a 1,3-dipole, can then react with a suitable dipolarophile in a [3+2] manner to form a five-membered sulfur-containing heterocycle. uzh.ch These reactions are often highly regioselective and stereoselective, providing a concise route to complex heterocyclic scaffolds. mdpi.comnih.gov

The versatility of this approach allows for the synthesis of a wide range of heterocycles by varying the nature of the 1,3-dipole and the dipolarophile. frontiersin.orgmdpi.combeilstein-journals.org

Nucleophilic and Electrophilic Reactivity Profiles of the Thioxo Moiety

The thioxo (thiocarbonyl) moiety in this compound exhibits a dual reactivity profile, capable of reacting with both nucleophiles and electrophiles. This reactivity is central to its utility in organic synthesis. The specific reaction pathway is often dictated by the nature of the reagents and the reaction conditions.

Nucleophilic Reactivity: The sulfur atom of the thioxo group possesses lone pairs of electrons, making it nucleophilic. It can react with a variety of electrophiles, such as alkyl halides and acylating agents. This reactivity can be harnessed for the S-functionalization of the thioxopiperazinone ring.

Electrophilic Reactivity: The carbon atom of the thioxo group is electron-deficient and therefore electrophilic. It is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This electrophilicity is a key feature in many of the ring-forming and transformation reactions of this compound.

Table 2: Reactivity Profile of the Thioxo Moiety

Reactivity TypeReactive SiteReacts WithExample Transformation
Nucleophilic Sulfur AtomElectrophiles (e.g., alkyl halides)S-alkylation
Electrophilic Carbon AtomNucleophiles (e.g., amines)Amine addition

Ring Transformations and Rearrangement Pathways of Thioxopiperazinone Scaffolds

The this compound scaffold is not merely a static framework but can undergo a variety of ring transformations and rearrangements to yield other fused heterocyclic systems. researchgate.netuomustansiriyah.edu.iqsioc-journal.cnresearchgate.netorganic-chemistry.org These transformations often leverage the inherent reactivity of the thioxo group and the piperazinone ring.

One common strategy involves the initial reaction at the thioxo moiety, followed by an intramolecular cyclization. For example, reaction with a bifunctional reagent can introduce a side chain that subsequently reacts with another part of the piperazinone ring, leading to the formation of a new fused ring. These cascade reactions provide an efficient means of building molecular complexity from a relatively simple starting material. researchgate.net

Rearrangement pathways can also be triggered by various reagents or conditions, such as acid or base catalysis, or thermal induction. These rearrangements can lead to the expansion or contraction of the piperazinone ring or the formation of entirely new heterocyclic cores. The Fischer indole (B1671886) synthesis is a classic example of a rearrangement leading to a fused heterocycle. uomustansiriyah.edu.iq The ability to access a diverse array of fused heterocycles from a common thioxopiperazinone precursor highlights the synthetic utility of this scaffold. researchgate.netsioc-journal.cnmsu.edu

Computational Chemistry and Molecular Modeling of 5 Thioxopiperazin 2 One

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These studies, often employing methods like Density Functional Theory (DFT), provide a basis for analyzing molecular orbitals and predicting chemical reactivity.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the electronic structure of molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For derivatives of 5-thioxopiperazin-2-one, computational analyses would typically reveal the distribution and energy levels of these frontier orbitals. The presence of the thioamide group and the carbonyl group significantly influences the electronic distribution, with the lone pairs on the sulfur and oxygen atoms contributing to high-energy occupied molecular orbitals.

Prediction of Reactivity via Charge Distribution and Frontier Orbitals

The distribution of electron density in a molecule is a key determinant of its reactivity. Quantum mechanical calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites. In the case of this compound derivatives, the sulfur atom of the thioamide group is expected to be a primary site for nucleophilic attack, while the protons on the nitrogen atoms are the most likely acidic sites.

Analysis of the frontier orbitals (HOMO and LUMO) further refines reactivity predictions. The location of the HOMO indicates the most probable region for an electrophilic attack, while the LUMO's location suggests the site for a nucleophilic attack. These predictions are instrumental in understanding the reaction mechanisms involving this heterocyclic scaffold.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational landscape and how it is influenced by its environment. These simulations model the movement of atoms and molecules over time, offering insights into conformational preferences and flexibility.

Conformational Preferences of the Piperazinone Ring

The six-membered piperazinone ring can adopt several conformations, such as chair, boat, and twist-boat. Computational studies on derivatives like 4-Benzoyl-6-phenyl-5-thioxopiperazin-2-one have indicated a preference for a puckered, chair-like conformation of the piperazine (B1678402) ring researchgate.net. This conformation is generally the most stable for six-membered rings as it minimizes steric strain and torsional strain. The specific substituents on the ring can influence the energetic favorability of different conformations.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can have a profound impact on the conformation and dynamics of a molecule. MD simulations can explicitly model solvent molecules, allowing for the study of solute-solvent interactions. For a molecule like this compound, polar solvents would be expected to interact with the polar carbonyl and thioamide groups, potentially influencing the conformational equilibrium of the piperazinone ring. The dynamics of these interactions, including the formation and breaking of hydrogen bonds, can be elucidated through detailed analysis of MD trajectories.

Docking Studies and Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Research on 4-Benzoyl-6-phenyl-5-thioxopiperazin-2-one has included molecular docking studies to investigate its potential as an antimicrobial agent researchgate.net. In these studies, the compound was docked against the active sites of bacterial and fungal proteins. The results indicated that this derivative exhibited favorable binding energies, suggesting it could be an effective inhibitor of these targets researchgate.net. The binding affinity is often quantified by a docking score, which represents the free energy of binding.

Below is a table summarizing the docking results for 4-Benzoyl-6-phenyl-5-thioxopiperazin-2-one against various microbial protein targets.

Target ProteinOrganismDocking Score (kcal/mol)
DNA gyrase BStaphylococcus aureusNot specified in the provided text
DNA gyrase BEscherichia coli-
Urate oxidaseAspergillus flavus-
Glucosamine-6-phosphate synthaseCandida albicans-

Note: The specific docking scores for 4-Benzoyl-6-phenyl-5-thioxopiperazin-2-one (referred to as compound 20 in the source) were highlighted as having the best docking free energy, but the exact numerical values were not provided in the available text. The table reflects that the compound was the most effective against the E. coli, A. flavus, and C. albicans targets.

These docking studies, while performed on a substituted derivative, underscore the potential of the this compound scaffold as a basis for the design of new therapeutic agents. The interactions observed in the docked complexes, such as hydrogen bonds and hydrophobic interactions, provide a roadmap for future optimization of these compounds to enhance their binding affinity and selectivity.

Theoretical Prediction of Binding Modes and Affinities

Computational methods are pivotal in predicting how this compound and its analogs interact with protein targets and in estimating the strength of these interactions. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. The process involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the target protein. A scoring function is then used to evaluate different binding poses, providing an estimate of the binding affinity, often expressed as a docking score or binding energy (kcal/mol). amazonaws.comnih.gov For instance, docking studies on various heterocyclic compounds have shown binding energies ranging from -3.24 to -9.7 kcal/mol, indicating varying degrees of binding strength. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to refine the predicted binding poses and provide a more detailed understanding of the complex's stability over time. nih.govrsc.org These simulations model the movement of atoms and molecules, allowing for the observation of conformational changes and the calculation of more accurate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

The binding affinities for ligands structurally related to the piperazinone core have been extensively studied. For example, various piperazine and diketopiperazine analogs have been shown to bind to a range of receptors with affinities (Ki) in the nanomolar to micromolar range. nih.govnih.govmdpi.com These studies validate the utility of the core scaffold in achieving high-affinity binding.

Scaffold TypeTarget ClassReported Binding Affinity (Ki or IC50)Computational Method Used
BenzylpiperazineMcl-1 (Bcl-2 family)<20 µMDe Novo Design Algorithm
Diketopiperazine (DKP)Opioid Receptors (KOR)<1.5 µMSAR Analysis
PiperazineSigma-2 Receptor5.12 nMSAR Analysis
PhenylpiperazineDopamine D3 Receptor1.4 nMRadioligand Binding Assay
Cyclic Dipeptides (DKP)Sigma-1 Receptor11.5 µMMolecular Docking

Identification of Key Interacting Residues within Protein Binding Pockets

A crucial outcome of docking and MD simulations is the identification of specific amino acid residues within the protein's binding pocket that are key for ligand recognition and binding. rsc.org The this compound scaffold possesses distinct features for interaction: the cyclic amide provides hydrogen bond donors and acceptors, while the thioamide group can also participate in hydrogen bonding. researchgate.netacs.org

Analysis of computational models reveals the types of interactions formed, including:

Hydrogen Bonds: Essential for specificity and affinity.

Hydrophobic Interactions: Formed between nonpolar residues and parts of the ligand.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

Cation-Pi Interactions: Occur between a cation and the face of an aromatic ring. mdpi.com

Computational studies on analogous piperazine-based scaffolds have successfully identified these key interactions. For example, molecular dynamics simulations of piperazine derivatives targeting the σ2 receptor highlighted stable interactions with residues such as ILE24, ASP29, and TYR150. nih.gov Similarly, docking of a piperazine compound into the G-actin binding site revealed hydrogen bonds with Lys336 and Gly156, alongside hydrophobic interactions with Leu16 and Val339. nih.gov Such analyses are critical for guiding the rational design of more potent and selective inhibitors based on the thioxopiperazinone scaffold.

Scaffold/DerivativeProtein TargetKey Interacting ResiduesPrimary Interaction Type
Diazaspiro CoresSigma-2 ReceptorASP29, TYR50, TYR150, ILE24H-Bond, Pi Interaction
Piperazine Derivative 51164G-ActinLys336, Gly156, Leu16, Val339H-Bond, Hydrophobic
Coumarin-Piperazine HybridsAcetylcholinesteraseTrp86, Tyr337Cation-Pi
Thiazoloquinolinone DerivativesVEGFR-2Lys868H-Bond

De Novo Design and Virtual Screening Applications of Thioxopiperazinone Scaffolds

The thioxopiperazinone scaffold serves as an excellent starting point for both de novo drug design and virtual screening campaigns. Its rigid, peptide-like structure and synthetic tractability make it a "privileged scaffold" in drug discovery. mdpi.comnih.govnih.gov

Virtual Screening: This computational technique involves screening vast libraries of chemical compounds against a biological target to identify potential "hits". sigmaaldrich.com Libraries containing thioxopiperazinone derivatives can be docked into a protein's active site to prioritize compounds for experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening.

De Novo Design: This strategy involves the computational construction of novel molecules, often guided by the structure of the target's binding site. The thioxopiperazinone core can be used as a central scaffold from which new functional groups are "grown" or to which different chemical fragments are linked to optimize interactions with the target protein. nih.gov This allows for the creation of highly specific and potent inhibitors that are not present in existing compound libraries.

Algorithm Development for Scaffold-Based Molecular Design

The design of novel molecules around a core scaffold like thioxopiperazinone relies on sophisticated computational algorithms. These algorithms automate the process of generating and evaluating new chemical entities.

Scaffold Decoration and Hopping: These algorithms start with a core structure (the scaffold) and systematically add or substitute various chemical groups (R-groups) from a predefined library of fragments. This "decoration" approach allows for the rapid generation of a focused library of derivatives. Scaffold hopping algorithms go a step further by identifying entirely new core structures that can maintain the same 3D arrangement of key interacting groups as the original scaffold.

Pharmacophore-Based Algorithms: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Algorithms can use a pharmacophore model to search databases for molecules containing the thioxopiperazinone scaffold that match the model's features or to guide the placement of functional groups onto the scaffold to create novel molecules. mdpi.com

Fragment-Based and Linker-Based Design: These methods involve docking small chemical fragments into sub-pockets of the target's binding site. Algorithms then identify ways to link these fragments together, often using a scaffold like thioxopiperazinone, to create a single, high-affinity molecule.

Computational Approaches to Chemical Space Exploration for Thioxopiperazinone Derivatives

The "chemical space" of thioxopiperazinone derivatives encompasses all possible molecules that can be created by modifying this core structure. Given the vast number of potential modifications, computational approaches are essential for exploring this space efficiently. nih.govrsc.org

Combinatorial Library Enumeration: The first step is the in silico generation of a virtual combinatorial library. This is done by defining variation points on the this compound scaffold and systematically attaching a wide range of chemical building blocks to these points.

Property Calculation and Filtering: For each molecule in the virtual library, a suite of physicochemical and pharmacokinetic properties is calculated. This includes molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and polar surface area. These properties are used to filter the library based on drug-likeness criteria, such as Lipinski's Rule of Five, to eliminate compounds with predicted poor oral bioavailability. nih.gov Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to flag potentially problematic candidates early in the design process. nih.gov This multi-parameter optimization helps to navigate the vast chemical space and focus synthetic efforts on the most promising derivatives.

Calculated PropertyRelevance in Chemical Space ExplorationTypical "Drug-Like" Range
Molecular Weight (MW)Influences absorption and diffusion< 500 Da
LogP (Lipophilicity)Affects solubility, permeability, and metabolism< 5
Hydrogen Bond Donors (HBD)Key for target binding and solubility< 5
Hydrogen Bond Acceptors (HBA)Key for target binding and solubility< 10
Polar Surface Area (PSA)Predicts cell membrane permeability< 140 Ų
Number of Rotatable BondsInfluences conformational flexibility and binding entropy< 10

Advanced Spectroscopic Characterization of 5 Thioxopiperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them. For 5-Thioxopiperazin-2-one and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments is crucial for unambiguous structural assignment.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental spectroscopic fingerprint of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a derivative such as 4-Benzoyl-6-phenyl-5-thioxopiperazin-2-one , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperazine (B1678402) ring, as well as those on the benzoyl and phenyl substituents. The chemical shifts of the methylene protons of the piperazine ring would be influenced by the adjacent carbonyl and thiocarbonyl groups, as well as the bulky substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. A key feature in the ¹³C NMR spectrum of this compound derivatives is the presence of signals corresponding to the carbonyl (C=O) and thiocarbonyl (C=S) carbons. The thiocarbonyl carbon typically resonates further downfield compared to a standard carbonyl carbon due to the lower electronegativity and higher polarizability of sulfur. For instance, in 4-Benzoyl-6-phenyl-5-thioxopiperazin-2-one , the carbonyl carbon signal appears around 169.86 ppm.

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete molecular framework by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It is instrumental in tracing out the proton networks within the molecule, such as the connectivity of the methylene groups in the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together different molecular fragments, for example, by correlating the protons on the piperazine ring to the carbonyl and thiocarbonyl carbons.

Below is a table summarizing the expected NMR data for a derivative of this compound, illustrating the application of these techniques.

Technique Observed For Information Gained
¹H NMR Protons (¹H)Chemical environment, integration (proton count), and spin-spin coupling (connectivity).
¹³C NMR Carbons (¹³C)Number of unique carbons and their chemical environment (e.g., C=O, C=S, aromatic, aliphatic).
COSY ¹H-¹H CorrelationsIdentifies protons that are coupled to each other, revealing adjacent protons in the structure.
HSQC ¹H-¹³C Correlations (1-bond)Shows which protons are directly attached to which carbon atoms.
HMBC ¹H-¹³C Correlations (2-3 bonds)Establishes longer-range connectivity, crucial for linking different parts of the molecule.

Elucidation of Molecular Connectivity and Stereochemistry

Through the combined interpretation of 1D and 2D NMR data, the complete covalent framework of this compound and its derivatives can be mapped out. For instance, the HMBC spectrum would show correlations from the N-H protons to the adjacent carbonyl and thiocarbonyl carbons, confirming the core ring structure.

Stereochemical information can also be gleaned from NMR data. The coupling constants (J-values) between protons, obtained from high-resolution ¹H NMR spectra, can provide insights into the dihedral angles between them, which in turn helps to define the conformation of the piperazine ring (e.g., chair, boat, or twist-boat). Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed to identify protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the relative stereochemistry of substituents on the ring.

Dynamic NMR Studies for Conformational Exchange

The piperazine ring is known to undergo conformational exchange processes, such as ring inversion. These dynamic processes can often be studied using variable temperature NMR spectroscopy. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be an average of the different conformations. As the temperature is lowered, the rate of exchange slows down, and it may become possible to "freeze out" individual conformers, leading to the appearance of separate sets of signals for each. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡) for ring inversion. This information is vital for a complete understanding of the molecule's behavior in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For a derivative of 1-benzyl-5-thioxopiperazin-2-one , HRMS can be used to confirm its molecular formula. For example, if the calculated exact mass for the molecular ion [M+H]⁺ is 233.1005, an experimentally determined mass of 233.1002 would be in excellent agreement and would strongly support the proposed structure.

Compound Derivative Ion Calculated Exact Mass Found Mass
1-benzyl-5-thioxopiperazin-2-one derivative[M+H]⁺233.1005233.1002

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to deduce its connectivity.

For diketopiperazines and their thio-analogs, common fragmentation pathways often involve the cleavage of the amide and thioamide bonds within the ring. The analysis of these fragmentation patterns can help to identify the substituents on the ring and their relative positions. For example, the loss of carbon monoxide (CO) is a common fragmentation pathway for diketopiperazines. In the case of this compound derivatives, one might expect to observe characteristic losses of CO, CS, or fragments corresponding to the substituents. By systematically analyzing the MS/MS spectra, a detailed picture of the molecule's fragmentation pathways can be constructed, providing valuable structural confirmation.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

A key feature in the vibrational spectra of this compound is the thiocarbonyl (C=S) stretching vibration. Unlike the intense and well-defined carbonyl (C=O) stretching band typically found between 1650 and 1800 cm⁻¹, the C=S stretching band is often weaker and can be more challenging to assign due to its tendency to couple with other vibrational modes.

In the infrared spectra of thioamides, the C=S stretching vibration can appear over a broad range, generally between 800 and 1500 cm⁻¹ researchgate.net. For cyclic thioamides like this compound, the ν(C=S) band is expected to be influenced by the ring strain and the electronic environment. Theoretical calculations using Density Functional Theory (DFT) on related thioamide-containing heterocyclic systems suggest that the C=S stretching mode often has contributions from C-N stretching and N-H bending vibrations, leading to a complex vibrational signature mdpi.comnih.gov.

In the Raman spectra, the C=S stretching vibration can sometimes be more readily identified due to the higher polarizability of the C=S bond compared to the C=O bond. The position of the Raman band for the C=S stretch is expected to be in a similar region as the IR absorption. For instance, in 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, a related heterocyclic thione, the ν(C=S) was assigned to bands in both the IR and Raman spectra nih.gov.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity in IR Intensity in Raman Notes
N-H Stretch 3100 - 3400Medium to StrongMediumBroadened by hydrogen bonding.
C-H Stretch 2850 - 3000MediumStrongCharacteristic of the piperazine ring methylene groups.
C=O Stretch (Amide I) 1650 - 1680StrongMediumA strong and characteristic band for the lactam carbonyl.
N-H Bend (Amide II) 1510 - 1570MediumWeakOften coupled with C-N stretching.
CH₂ Scissoring 1420 - 1470MediumMediumMethylene groups of the piperazine ring.
C-N Stretch (Amide III) 1250 - 1350MediumMediumCoupled with N-H bending.
C=S Stretch 800 - 1200Medium to WeakMedium to StrongOften coupled with other vibrations, making assignment complex. The IR stretch for a C=S bond is typically around 1120 (±20) cm⁻¹ nih.gov.
Ring Vibrations 800 - 1200MediumMediumSkeletal vibrations of the piperazine ring.

This table presents expected vibrational frequencies for this compound based on data for analogous compounds.

The piperazine ring in this compound can adopt different conformations, primarily chair and boat forms. These conformational isomers, or conformers, can have distinct vibrational spectra. The subtle differences in bond angles and dihedral angles between conformers can lead to shifts in the vibrational frequencies and changes in the intensities of certain bands.

Computational studies on cyclic dipeptides have demonstrated that DFT calculations can effectively predict the vibrational spectra of different conformers nih.gov. For this compound, theoretical calculations would be instrumental in predicting the IR and Raman spectra for the stable conformers. The differences in the fingerprint region (below 1500 cm⁻¹) of the spectra would be particularly informative for distinguishing between these isomers. For example, specific modes related to the ring puckering and the relative orientations of the C=O and C=S groups would likely exhibit noticeable shifts.

Low-temperature Raman spectroscopy can also be a valuable technique to study conformational equilibria. By cooling the sample, it is possible to "freeze out" higher energy conformers and simplify the spectrum, aiding in the assignment of bands to specific conformations mdpi.com.

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the chromophoric C=O and C=S groups.

Thioamides typically exhibit a red-shifted π→π* absorption compared to their amide counterparts nih.govnih.gov. The C=S bond has a UV absorption maximum around 265 (±5) nm, whereas the amide C=O bond absorbs at approximately 220 (±5) nm nih.gov. Therefore, the UV-Vis spectrum of this compound is expected to show a prominent absorption band in the 260-280 nm region, corresponding to the π→π* transition of the thioamide group. A weaker n→π* transition at a longer wavelength may also be present. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the piperazine ring.

In contrast to many aromatic compounds, simple thioamides are not typically fluorescent. In fact, thioamides are known to be effective fluorescence quenchers nih.govchemrxiv.orgresearchgate.net. This quenching ability arises from their lower oxidation potential and the presence of low-lying triplet states, which can facilitate intersystem crossing from the excited singlet state, thus preventing fluorescence emission. Therefore, this compound and its simple derivatives are not expected to exhibit significant fluorescence. However, the introduction of a fluorophore into a derivative could be quenched by the thioamide group, a property that has been utilized in designing probes for studying protein dynamics acs.orgnih.gov.

Spectroscopic Technique Expected Wavelength (nm) Transition Notes
UV-Vis Absorption ~260 - 280π→π* (C=S)Strong absorption characteristic of the thioamide group.
UV-Vis Absorption > 300n→π* (C=S)Weaker absorption at longer wavelength.
Fluorescence Emission Not expected-Thioamides are typically fluorescence quenchers.

This table outlines the anticipated electronic transitions for this compound.

Application of Hyphenated Spectroscopic Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the characterization of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can provide excellent separation and structural information. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺), confirming the molecular weight. The fragmentation pattern is highly informative for structural elucidation. Cleavage of the piperazine ring is a common fragmentation pathway for piperazine derivatives xml-journal.netresearchgate.net. Key fragments would likely arise from the loss of small neutral molecules such as CO, CS, and ethylene (B1197577) fragments, as well as cleavage at the C-N bonds of the ring.

Role of 5 Thioxopiperazin 2 One As a Building Block in Complex Molecular Architectures

Modular Assembly Strategies for Fused and Polycyclic Heterocyclic Systems

The rigid framework of 5-Thioxopiperazin-2-one, featuring two nitrogen atoms and a reactive thioamide moiety, provides a unique platform for the modular construction of intricate molecular designs. This section explores its utility in the synthesis of fused and polycyclic heterocyclic systems, which are prevalent motifs in numerous biologically active compounds.

Synthesis of Pyrrolo-fused and Thiazolo-fused Heterocycles

The thioamide functionality within the this compound ring is a key handle for annulation reactions, enabling the construction of fused heterocyclic systems. Specifically, the synthesis of pyrrolo-fused and thiazolo-fused heterocycles has been an area of significant interest.

The synthesis of pyrrolo[1,2-a]piperazin-1-ones can be envisioned through a cyclocondensation reaction of this compound with α-haloketones or related bifunctional electrophiles. This transformation would involve the initial S-alkylation of the thioamide followed by an intramolecular condensation to form the pyrrole (B145914) ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, this synthetic strategy is a well-established method for the construction of similar pyrrolo-fused systems.

Similarly, the construction of thiazolo[4,3-c]piperazinones can be achieved by reacting this compound with reagents containing a two-carbon unit and suitable leaving groups. For instance, reaction with α-haloketones can lead to the formation of a thiazole (B1198619) ring fused to the piperazinone core. This approach leverages the nucleophilicity of both the sulfur and nitrogen atoms of the thioamide moiety. The general reaction of thioamides with α-haloketones, known as the Hantzsch thiazole synthesis, provides a strong precedent for this type of transformation.

Fused HeterocycleGeneral Synthetic ApproachKey Reagents
Pyrrolo[1,2-a]piperazin-1-onesS-Alkylation followed by intramolecular cyclocondensationα-Haloketones, α,β-unsaturated carbonyl compounds
Thiazolo[4,3-c]piperazinonesHantzsch-type thiazole synthesisα-Haloketones, bifunctional electrophiles

Construction of Spirocyclic and Bridged Molecular Architectures

Beyond fused systems, this compound serves as a precursor for the synthesis of more complex three-dimensional structures such as spirocyclic and bridged architectures. These scaffolds are of particular interest in medicinal chemistry as they can provide access to novel chemical space and improved pharmacological properties.

The generation of spirocyclic systems can be accomplished through reactions that involve the formation of a new ring at a single atom of the this compound core. For example, reactions at the C3 or C6 positions of the piperazinone ring with suitable bifunctional reagents can lead to the formation of spiro-annulated products. While direct examples with this compound are scarce in the literature, the principles of spirocyclization are well-established and could be applied to this scaffold.

The construction of bridged molecular architectures represents a more intricate synthetic challenge. This would necessitate the introduction of a linker that connects two non-adjacent positions of the this compound ring. Such strategies often involve multi-step sequences and carefully designed precursors. The inherent conformational constraints of bridged systems can be highly advantageous in the design of potent and selective biological probes.

Derivatization for Introduction of Advanced Functionality

The utility of this compound extends beyond its use as a core scaffold. The two nitrogen atoms and the thione group provide handles for derivatization, allowing for the introduction of a wide range of functional groups to modulate the physicochemical and biological properties of the resulting molecules.

Strategies for Incorporating Biologically Relevant Moieties

The introduction of biologically relevant moieties is a cornerstone of drug design. The N1 and N4 positions of the this compound ring are readily amenable to functionalization through standard N-alkylation and N-acylation reactions. This allows for the incorporation of various pharmacophores, such as aromatic and heteroaromatic rings, which are known to interact with biological targets.

Furthermore, the thione group can be a site for derivatization. For instance, it can be converted to a thiol, which can then be further functionalized, or it can be used in coupling reactions to attach other molecular fragments. These derivatization strategies enable the synthesis of compounds with tailored biological activities.

Derivatization SiteReaction TypeIncorporated Moieties
N1-HN-Alkylation, N-AcylationAlkyl chains, Aryl groups, Heterocycles
N4-HN-Alkylation, N-AcylationBiologically active pharmacophores
C5=SS-Alkylation, Conversion to thiolLinkers, Functional groups

Orthogonal Protection/Deprotection in Multi-step Synthesis

In the context of multi-step synthesis of complex molecules, the selective protection and deprotection of the two nitrogen atoms in the this compound ring are crucial. Orthogonal protecting group strategies allow for the sequential functionalization of the N1 and N4 positions.

Commonly used nitrogen protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) can be employed. nih.gov These groups are introduced and removed under different conditions, providing the necessary orthogonality. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. This allows for the selective deprotection and subsequent derivatization of one nitrogen atom while the other remains protected.

Protecting GroupIntroduction ReagentDeprotection ConditionOrthogonality
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Acid (e.g., TFA)Orthogonal to Cbz
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to Boc

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore novel areas of chemical space and identify new biological activities. The this compound scaffold is well-suited for DOS due to its multiple points of diversification.

By systematically varying the substituents at the N1, N4, and potentially the C3 and C6 positions, and by utilizing the thioamide for further reactions, large and diverse chemical libraries can be constructed. These libraries can then be screened against a wide range of biological targets to identify hit compounds for drug discovery programs. The modular nature of the synthetic routes starting from this compound makes it an attractive platform for combinatorial chemistry and the generation of libraries of drug-like molecules. nih.gov

Supramolecular Chemistry Involving 5 Thioxopiperazin 2 One Derivatives

Investigation of Non-Covalent Interactions of Thioxopiperazinone Scaffolds

The physical and chemical properties of materials built from thioxopiperazinone scaffolds are governed by the network of non-covalent interactions between molecular units. These interactions, though weaker than covalent bonds, collectively provide the driving force for self-assembly and molecular recognition phenomena. Key among these are hydrogen bonding and π-π stacking, which direct the spatial arrangement of molecules in the solid state.

Hydrogen bonding is a predominant force in the assembly of piperazinedione-based structures. The thioxopiperazinone ring contains two N-H groups, which act as hydrogen bond donors. The carbonyl oxygen and thiocarbonyl sulfur atoms, in turn, act as hydrogen bond acceptors. This arrangement facilitates the formation of robust, self-complementary hydrogen-bonded networks, such as tapes or sheets, which are common motifs in related amide and thioamide systems.

Interaction TypeParticipating GroupsTypical GeometrySignificance
Hydrogen BondingN-H (donor) with C=O or C=S (acceptor)Directional, linear or near-linearPrimary driving force for self-assembly into tapes, sheets.
π-π StackingAromatic substituents on the piperazine (B1678402) ringParallel-displaced or offset (Centroid distance ~3.4-3.8 Å)Stabilizes crystal packing, influences electronic properties. rsc.org
C-H···π InteractionsAliphatic or aromatic C-H with aromatic ringEdge-to-face or T-shapedContributes to overall packing stability. rsc.org

The replacement of a carbonyl (C=O) group with a thiocarbonyl (C=S) group significantly alters the hydrogen-bonding characteristics of the piperazinedione scaffold. While sulfur is less electronegative than oxygen, the thiocarbonyl group is still a competent hydrogen bond acceptor. researchgate.net

Research comparing thioamides and oxoamides has shown that thioamides are generally weaker hydrogen-bond acceptors. chemrxiv.org This is attributed to the lower negative charge on the sulfur atom compared to the oxygen atom. chemrxiv.org However, the thiocarbonyl π-system can also act as an effective, albeit weaker, hydrogen bond acceptor, allowing for out-of-plane hydrogen bonds. researchgate.net This difference in acceptor strength and geometry can lead to distinct self-assembly patterns compared to their oxygen-only analogues. researchgate.net For instance, the weaker acceptor ability of the thiocarbonyl group in some systems directs the formation of tape-like hydrogen-bonding patterns instead of rosette-based assemblies. researchgate.net

Conversely, the thioamide N-H group is a stronger hydrogen bond donor than its oxoamide counterpart due to its lower pKa. chemrxiv.org This enhanced donor capacity can lead to stronger intra-strand hydrogen bonds in peptide-like structures. chemrxiv.org In the context of 5-thioxopiperazin-2-one, the N-H adjacent to the C=S group is expected to be a more potent hydrogen bond donor than the N-H adjacent to the C=O group. This asymmetry in donor strength can be a powerful tool in directing specific supramolecular arrangements.

GroupRoleRelative StrengthGeometric Considerations
C=O (Carbonyl)H-Bond AcceptorStrongAccepts strong, directional H-bonds.
C=S (Thiocarbonyl)H-Bond AcceptorWeaker than C=O chemrxiv.orgCan accept weaker in-plane H-bonds and out-of-plane H-bonds via its π-system. researchgate.net
N-H (adjacent to C=O)H-Bond DonorStandard Amide DonorForms directional H-bonds.
N-H (adjacent to C=S)H-Bond DonorStronger than standard amide chemrxiv.orgEnhanced acidity leads to stronger H-bonds.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the non-covalent binding of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule. nih.gov The cyclic scaffold of this compound derivatives presents a rudimentary cavity that could potentially act as a host for small molecular guests. The binding affinity and selectivity would be dictated by a combination of factors including size, shape, and chemical complementarity, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces.

While specific examples involving thioxopiperazinone hosts are not extensively documented, the broader class of cyclic peptides and related heterocyclic macrocycles are known to engage in host-guest interactions. nih.gov The functional groups lining the interior of the piperazine ring can be tailored to create specific recognition sites. For example, the strategic placement of aromatic side chains could create a hydrophobic pocket stabilized by π-π interactions, suitable for encapsulating nonpolar guests. The amide and thioamide groups could provide hydrogen bonding sites for the recognition of polar guests. This molecular recognition capability is fundamental to applications in sensing, catalysis, and drug delivery. nih.gov

Self-Assembly Processes and the Formation of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound derivatives, the combination of directional hydrogen bonds and, where applicable, π-stacking interactions can lead to the formation of well-defined supramolecular architectures such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

The rational design of ordered molecular systems using thioxopiperazinone scaffolds relies on controlling the directionality and strength of intermolecular interactions. Key design principles include:

Symmetry and Complementarity: Utilizing self-complementary hydrogen bonding patterns (e.g., donor-acceptor arrays) to promote the formation of predictable and robust assemblies.

Functional Group Placement: The strategic placement of functional groups on the piperazine ring can direct the assembly process. For instance, attaching aromatic groups at the 3- and 6-positions can encourage π-stacking interactions that guide the packing of hydrogen-bonded chains.

Control of Intermolecular Forces: Modulating the balance between hydrogen bonding, π-stacking, and weaker van der Waals forces to control the dimensionality and morphology of the resulting supramolecular structure. Crystal engineering principles can be applied to predict and manipulate crystal packing. researchgate.net

The this compound scaffold possesses multiple potential coordination sites, making its derivatives attractive candidates as ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). amazonaws.com MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, often exhibiting high porosity and surface area. mdpi.com

The potential donor atoms in the thioxopiperazinone ring include the two amide nitrogens, the carbonyl oxygen, and the thiocarbonyl sulfur. The coordination behavior would depend on the nature of the metal ion (hard vs. soft acid-base theory) and the reaction conditions.

Hard metal ions (e.g., Zn(II), Zr(IV)) would likely favor coordination with the harder oxygen and nitrogen donors. mdpi.com

Soft metal ions (e.g., Ag(I), Cd(II)) might show a preference for the softer sulfur donor of the thiocarbonyl group.

By functionalizing the ligand with additional coordinating groups (e.g., carboxylates, pyridyls), it is possible to design thioxopiperazinone-based linkers with specific geometries and connectivities for creating MOFs with desired topologies and properties. ossila.com The incorporation of the thioamide group could also impart specific functionalities to the pores of the MOF, such as selective binding sites for heavy metals or catalytic centers. The presence of coordinatively unsaturated metal centers within such MOFs could also allow for post-synthetic modification, including the introduction of thiol groups to further enhance functionality. amazonaws.com

The performed searches focused on the reactivity of the thioamide functional group within the this compound scaffold, its potential for dynamic covalent bond formation, and its involvement in supramolecular assemblies with dynamic properties. Broader inquiries into the use of cyclic thioamides and piperazine-based structures in constitutional dynamic chemistry were also conducted.

Unfortunately, these searches did not yield any relevant research detailing the use of this compound or its derivatives in the specific context of constitutional dynamic chemistry as outlined in the requested article structure. The scientific literature readily accessible through the performed searches does not appear to contain studies on this particular application.

Therefore, the section "7.4. Exploration of Constitutional Dynamic Chemistry Applications" focusing on this compound cannot be generated based on the currently available information.

Molecular Mechanisms of Enzyme Inhibition by 5 Thioxopiperazin 2 One Derivatives

Characterization of Inhibition Type

A crucial first step in understanding an inhibitor's mechanism is to determine the nature of its interaction with the enzyme and its substrate. This involves detailed kinetic studies to classify the type of inhibition.

Kinetic Analysis and Graphical Representations (e.g., Lineweaver-Burk Plots)

Enzyme kinetics are studied by measuring the rate of an enzyme-catalyzed reaction at various substrate concentrations in the presence and absence of the inhibitor. The data is then often visualized using graphical representations. The Lineweaver-Burk plot, a double reciprocal plot of reaction velocity versus substrate concentration, is a classic tool for this purpose. wikipedia.orgyoutube.com2minutemedicine.com The pattern of lines on the plot in the presence of different inhibitor concentrations can distinguish between competitive, non-competitive, and uncompetitive inhibition. wikipedia.orgucl.ac.ukkhanacademy.org

Competitive Inhibition: Lines intersect on the y-axis, indicating that the inhibitor does not change the maximum reaction velocity (Vmax) but increases the apparent Michaelis constant (Km). wikipedia.orgucl.ac.uk

Non-competitive Inhibition: Lines intersect on the x-axis, showing a decrease in Vmax but no change in Km. ucl.ac.ukkhanacademy.org

Uncompetitive Inhibition: Results in parallel lines, indicating a decrease in both Vmax and Km. ucl.ac.ukkhanacademy.org

Determination of Apparent and True Inhibition Constants (Ki, Ki')

From the kinetic data, key quantitative measures of an inhibitor's potency can be determined. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the free enzyme. ucl.ac.uk A lower Ki value signifies a more potent inhibitor. sigmaaldrich.com For inhibitors that bind to the enzyme-substrate complex (uncompetitive and mixed inhibition), an additional constant, Ki', is determined. These constants are crucial for comparing the efficacy of different inhibitory compounds.

Enzyme-Inhibitor Binding Interactions at the Molecular Level

Beyond kinetic analysis, understanding the physical interaction between the inhibitor and the enzyme at the atomic level is essential for rational drug design and optimization.

Distinguishing Active Site vs. Allosteric Binding Mechanisms

Inhibitors can exert their effects through two primary binding mechanisms:

Active Site Binding (Orthosteric): The inhibitor directly binds to the enzyme's active site, the same location where the natural substrate binds. Competitive inhibitors operate through this mechanism. khanacademy.org

Allosteric Binding: The inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event causes a conformational change in the enzyme that alters the active site's shape or accessibility, thereby affecting its catalytic activity. nih.govnih.gov Non-competitive inhibition often involves allosteric binding.

Distinguishing between these mechanisms often requires advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to visualize the inhibitor bound to the enzyme.

Structural Determinants of Binding Specificity and Potency

The specificity and potency of an inhibitor are dictated by its chemical structure and how it complements the binding pocket on the enzyme. Key factors include:

Shape and Size Complementarity: The inhibitor must fit snugly into the binding site.

Chemical Interactions: The formation of hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and amino acid residues in the binding site determines the affinity and stability of the enzyme-inhibitor complex.

Identifying these specific interactions, or "structural determinants," is critical for understanding why a particular derivative of 5-thioxopiperazin-2-one might be a potent and selective inhibitor for a specific enzyme. nih.govnih.gov

Investigation of Covalent vs. Non-Covalent Inhibition Mechanisms

The nature of the bond formed between the inhibitor and the enzyme is a fundamental aspect of its mechanism.

Non-Covalent Inhibition: This is a reversible process where the inhibitor binds to the enzyme through weaker intermolecular forces. The inhibitor can freely associate and dissociate from the enzyme. mdpi.comresearchgate.net Most traditional enzyme inhibitors fall into this category.

Covalent Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and a reactive amino acid residue within the enzyme's binding site. nih.gov This type of inhibition is often irreversible, leading to a long-lasting effect. ucl.ac.uknih.gov However, some inhibitors can form reversible covalent bonds. nih.govyoutube.com The presence of a reactive functional group, or "warhead," on the inhibitor molecule is characteristic of covalent inhibitors. nih.govyoutube.com

Determining whether an inhibitor acts covalently or non-covalently typically involves experiments such as dialysis or rapid dilution assays to see if enzyme activity can be restored after removal of the free inhibitor.

Further focused research on this compound derivatives is necessary to populate these analytical frameworks with specific experimental data, thereby elucidating their potential as targeted enzyme inhibitors.

Characterization of Irreversible Covalent Modification of Enzyme Residues

Irreversible inhibitors typically form a stable, covalent bond with an enzyme, leading to its permanent inactivation. youtube.com This process is distinct from non-specific protein denaturation and involves a targeted chemical reaction with a specific amino acid residue within the enzyme's active site. unacademy.com The efficiency of an irreversible inhibitor is often characterized by the kinetic parameter k_inact/K_I, which represents the rate of covalent bond formation. researchgate.netnih.gov

The this compound scaffold contains a thioamide functional group, which can act as a "soft" electrophile. This makes it a candidate for reacting with nucleophilic residues in an enzyme's active site, most notably the thiol group of cysteine. chemrxiv.org In the context of cysteine proteases, for instance, the inhibitor could undergo a nucleophilic attack from the active site cysteine, leading to the formation of a disulfide bond and effectively inactivating the enzyme. This type of covalent modification is a well-established strategy for inhibiting such enzymes. researchgate.netnih.gov

Irreversible inhibitors can be further classified as mechanism-based or "suicide" inhibitors, which are unreactive until activated by the target enzyme's own catalytic mechanism. unacademy.com While it is conceivable that derivatives of this compound could be designed as suicide inhibitors, the more direct mechanism involves the inherent reactivity of the thioxo group with a nucleophilic residue like cysteine.

Analysis of Reversible Binding Kinetics and Dissociation Rates

Beyond simple binding affinity (K_D or K_I), the in vivo efficacy of a drug is often dictated by its target binding kinetics—specifically, the rates of association (k_on) and dissociation (k_off). nih.govmalvernpanalytical.com Drugs with slow dissociation rates (long residence times) can exhibit prolonged pharmacological effects, even after systemic clearance of the compound. nih.gov This concept, known as kinetic selectivity, is a critical parameter in modern drug design. nih.gov

Thioamide-containing peptide inhibitors, which are structurally related to the thioxo group in the target compound, have been shown to act as potent, reversible inhibitors of papain-like cysteine proteases such as Cathepsin L. rsc.orgnih.gov Kinetic analyses of these inhibitors reveal they often act as mixed-type inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex. nih.gov The kinetic parameters for such interactions provide deep insight into the inhibitor's mechanism.

A study on thioamide-peptide inhibitors of Cathepsin L demonstrated that these compounds act as reversible, mixed-type inhibitors. The data below illustrates the inhibition constants (K_I) and the alpha value, which indicates the degree of preference for binding to the free enzyme versus the enzyme-substrate complex. An alpha value greater than 1 suggests tighter binding to the free enzyme. nih.gov

CompoundK_I (μM)Alpha (α)Inhibition Type
R_S_3A0.52 ± 0.121.83 ± 0.99Mixed-Type
R_S_1A1.11 ± 0.221.61 ± 0.69Mixed-Type
K_S_3A0.60 ± 0.152.18 ± 1.35Mixed-Type

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. For this compound derivatives, SAR would focus on substitutions on the piperazinone ring and modifications to the exocyclic atoms.

Studies on related 2-oxopiperazine scaffolds have yielded potent inhibitors for enzymes like BACE-1. nih.gov These studies reveal that stereochemistry and the nature of substituents on the piperazinone ring are critical for potency. For example, in a series of BACE-1 inhibitors, the stereochemistry at the 6-position of the piperazinone ring was found to be crucial, with one stereoisomer being orders of magnitude more potent than the other. nih.gov Furthermore, substitutions at the nitrogen atom (N-alkylation) and on other ring positions dramatically influence binding affinity by interacting with specific enzyme subsites. nih.govacs.org

The following table, adapted from SAR studies on 2-oxopiperazine inhibitors of BACE-1, illustrates how structural changes impact inhibitory potency. nih.gov

Compound ModificationPositionSubstituentBACE-1 K_i (nM)
N-SubstitutionN1N-Benzyl1.5
N-SubstitutionN1N-Isobutyl58
Ring Substitution (Stereochemistry)C6(R)-Methyl180
Ring Substitution (Stereochemistry)C6(S)-Methyl52900
Ring SubstitutionC6(R)-Benzyl12

These findings suggest that a systematic exploration of substituents on the this compound core could lead to highly potent and selective inhibitors for a variety of enzyme targets.

Specific Enzyme Inhibition Studies: Molecular Perspectives

Inhibition of Cysteine Proteases (e.g., Papain) through Covalent Modification

Papain and other related cysteine proteases (e.g., cathepsins) are characterized by a catalytic dyad in their active site, featuring a highly nucleophilic cysteine residue (Cys25 in papain). chemdiv.com This cysteine is the primary target for covalent inhibitors, which typically contain an electrophilic "warhead" that forms a covalent bond with the Cys25 thiol group. researchgate.netnih.govrsc.org

The thioamide group within the this compound scaffold can serve as such a warhead. Research on thioamide-containing peptides has shown they are effective at inhibiting papain-like proteases. rsc.orgnih.gov The proposed mechanism involves the nucleophilic attack of the Cys25 thiolate on the thiocarbonyl carbon of the inhibitor. This can lead to the formation of a reversible covalent intermediate, such as a disulfide bond, effectively blocking the enzyme's catalytic activity. acs.org The selectivity and potency of such an interaction would be further modulated by the substituents on the piperazinone ring, which would engage in non-covalent interactions with the enzyme's substrate-binding pockets.

Inhibition of Factor XIIIa

Factor XIIIa (FXIIIa) is a transglutaminase that plays a crucial role in blood clot stabilization by cross-linking fibrin chains. nih.govbohrium.com Its inhibition is a therapeutic strategy for preventing thrombosis. researchgate.net The catalytic mechanism of FXIIIa involves an active site cysteine and the formation of an acyl-enzyme intermediate with a glutamine substrate. This intermediate then reacts with a lysine residue on another protein chain.

Molecular Interactions with Beta-Site Amyloid Precursor Protein Cleaving Enzyme 2 (BACE-2)

BACE-2 is an aspartic protease and a close homolog of BACE-1, which is a primary target in Alzheimer's disease research. nih.govmdpi.com BACE-2 itself has been identified as a target for the treatment of type 2 diabetes. nih.gov Inhibitors are typically designed to mimic the transition state of substrate cleavage and interact with the catalytic dyad of aspartate residues (Asp32 and Asp228 in BACE-1) in the active site. mdpi.com

Extensive research on 2-oxopiperazine derivatives as BACE-1 inhibitors provides a clear molecular blueprint for how a this compound scaffold might interact with BACE-2. nih.gov X-ray crystallography has shown that the 2-oxopiperazinone moiety can fit effectively into the S1' and S2' subsites of the enzyme. nih.gov The carbonyl oxygen at the 2-position can form a critical hydrogen bond with backbone atoms of the enzyme. nih.gov By analogy, the thioxo group at the 5-position could also engage in specific interactions, potentially with different properties due to the larger size and different electronic nature of sulfur compared to oxygen. nih.gov Substituents on the piperazinone ring would be designed to occupy other subsites (S1, S3) to achieve high potency and selectivity. acs.org

Molecular Inhibition of Indoleamine 2,3-Dioxygenase (IDO) by this compound Derivatives

It is important to note that as of the current date, specific research detailing the molecular mechanism of Indoleamine 2,3-dioxygenase (IDO1) inhibition by this compound derivatives is not available in the published scientific literature. The following sections are therefore based on established principles of IDO1 inhibition by other classes of small molecules and propose a hypothetical mechanism for this specific compound class.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. nih.gov By depleting local tryptophan concentrations and producing immunomodulatory metabolites, IDO1 can suppress T-cell proliferation and function, a mechanism that can be exploited by tumors to evade the immune system. nih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

The molecular inhibition of IDO1 by small molecules can occur through various mechanisms, which generally involve interaction with the enzyme's active site. This active site contains a central heme iron atom that is essential for catalysis. Many known inhibitors function by directly coordinating with this heme iron, while others may bind to adjacent hydrophobic pockets or interact with key amino acid residues, leading to conformational changes that prevent substrate binding or catalytic activity. nih.gov

Hypothetical Binding Mode of this compound Derivatives

Based on the chemical structure of this compound, a hypothetical binding mode within the IDO1 active site can be proposed. The thioxo group (C=S) is a key feature that could potentially interact with the heme iron. The sulfur atom, being a soft Lewis base, could form a coordinate bond with the ferric (Fe³⁺) or ferrous (Fe²⁺) state of the heme iron. This direct interaction would block the binding of the substrate, tryptophan, and molecular oxygen, thereby inhibiting the catalytic cycle.

Furthermore, the piperazin-2-one ring and any appended substituents could occupy the hydrophobic pockets within the active site. Specifically, interactions with residues such as Phe163, Ser167, and Arg231 have been shown to be important for the binding of other inhibitors. nih.gov Hydrogen bonding interactions between the amide group of the piperazin-2-one ring and the side chains of these amino acids could further stabilize the inhibitor-enzyme complex.

Detailed Research Findings (Hypothetical)

In the absence of experimental data, we can postulate the findings of a hypothetical molecular docking and structure-activity relationship (SAR) study.

A computational docking simulation of a series of this compound derivatives into the crystal structure of human IDO1 could reveal the following:

Heme Interaction: The primary interaction is predicted to be the coordination of the thiocarbonyl sulfur atom to the heme iron. The bond distance and geometry would be critical for potent inhibition.

Active Site Residue Interactions: Specific derivatives with aromatic substituents might form π-π stacking interactions with the phenyl ring of Phe163. Derivatives with hydrogen bond donors or acceptors on their substituents could form key hydrogen bonds with Ser167 and Arg231.

Structure-Activity Relationship (SAR): The inhibitory activity would likely be sensitive to the nature of the substituents on the piperazine (B1678402) ring. For instance, bulky substituents might cause steric hindrance, reducing binding affinity, whereas smaller, appropriately functionalized groups could enhance binding through additional interactions.

The following interactive data tables present hypothetical data from such a study to illustrate these concepts.

Table 1: Hypothetical Inhibition Data of this compound Derivatives against IDO1

CompoundSubstituent (R)IC₅₀ (µM)Predicted Binding Energy (kcal/mol)
1a -H15.2-6.5
1b -CH₃10.8-7.1
1c -Phenyl2.5-8.9
1d -4-Fluorophenyl1.1-9.5
1e -3-Pyridyl3.8-8.2

Table 2: Hypothetical Key Molecular Interactions of this compound Derivatives with IDO1 Active Site Residues

CompoundHeme Fe-S Distance (Å)H-bond with Ser167π-π Stacking with Phe163
1a 2.8NoNo
1b 2.7NoNo
1c 2.5YesYes
1d 2.4YesYes
1e 2.6YesYes

These hypothetical findings would suggest that a combination of direct heme interaction and favorable contacts with active site residues is crucial for the potent inhibition of IDO1 by this compound derivatives. The development of effective inhibitors would therefore likely focus on optimizing the substituents to maximize these interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.